molecular formula C6H9NO2S B6598238 methyl 5-sulfanylidenepyrrolidine-2-carboxylate CAS No. 85178-38-7

methyl 5-sulfanylidenepyrrolidine-2-carboxylate

Cat. No. B6598238
CAS RN: 85178-38-7
M. Wt: 159.21 g/mol
InChI Key: BDNFWMHPTDPFIT-UHFFFAOYSA-N
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Description

Methyl 5-sulfanylidenepyrrolidine-2-carboxylate (MSPC) is an organic compound belonging to the pyrrolidine family. It is an important intermediate in the synthesis of pharmaceuticals, pesticides, and other organic compounds. MSPC is also used as a starting material in the synthesis of several other compounds, such as aldehydes and amines. In addition, MSPC has been used as a catalyst in a variety of reactions, including the synthesis of polymers and other organic compounds.

Mechanism of Action

Methyl 5-sulfanylidenepyrrolidine-2-carboxylate is an organic compound that acts as an intermediate in the synthesis of a variety of compounds. It is an important intermediate in the synthesis of pharmaceuticals, pesticides, and other organic compounds. This compound is also used as a catalyst in a variety of reactions, including the synthesis of polymers and other organic compounds.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This can lead to increased levels of acetylcholine, which can have a positive effect on memory and learning. In addition, this compound has been shown to have anti-inflammatory and anti-oxidant effects, as well as the ability to modulate the immune system.

Advantages and Limitations for Lab Experiments

Methyl 5-sulfanylidenepyrrolidine-2-carboxylate has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in a variety of conditions. In addition, this compound is an effective catalyst for a variety of reactions, including the synthesis of polymers and other organic compounds. However, there are some limitations to its use in laboratory experiments. It is a highly reactive compound and can be dangerous if not handled properly. In addition, it can be difficult to control the reaction conditions when using this compound as a catalyst.

Future Directions

Methyl 5-sulfanylidenepyrrolidine-2-carboxylate has a variety of potential future applications. It could be used as a starting material in the synthesis of a variety of organic compounds, including aldehydes, amines, and other heterocyclic compounds. In addition, it could be used as a catalyst in a variety of reactions, including the synthesis of polymers and other organic compounds. Furthermore, it could be used to study the biochemical and physiological effects of acetylcholine in the brain, as well as to explore its anti-inflammatory and anti-oxidant effects. Finally, it could be used to develop new drugs and treatments for various diseases and disorders.

Synthesis Methods

Methyl 5-sulfanylidenepyrrolidine-2-carboxylate is synthesized by a two-step process. In the first step, a pyrrolidine ring is formed by the condensation of an aldehyde and an amine. The second step involves the oxidation of the pyrrolidine ring to form this compound. The oxidation process is usually carried out using an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

Scientific Research Applications

Methyl 5-sulfanylidenepyrrolidine-2-carboxylate has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a variety of organic compounds, including aldehydes, amines, and other heterocyclic compounds. In addition, this compound has been used as a catalyst in a variety of reactions, including the synthesis of polymers and other organic compounds.

properties

IUPAC Name

methyl 5-sulfanylidenepyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S/c1-9-6(8)4-2-3-5(10)7-4/h4H,2-3H2,1H3,(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNFWMHPTDPFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(=S)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85178-38-7
Record name 5-Thioxoproline methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85178-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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